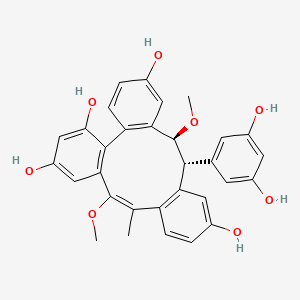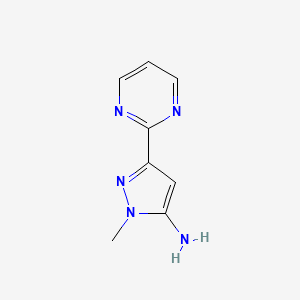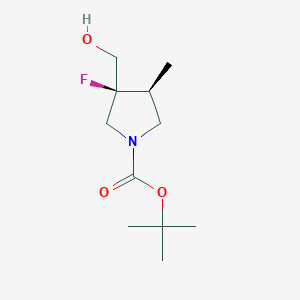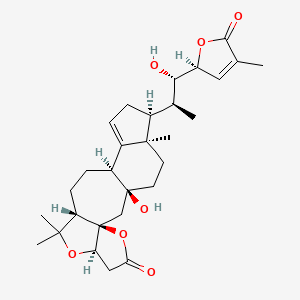
KadcoccilactoneE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccilactoneE is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. It is a lactone, a type of cyclic ester, which is known for its stability and reactivity. The compound’s structure and functional groups make it a versatile candidate for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneE typically involves the lactonization of diols. One common method is the oxidative lactonization of diols using copper/nitroxyl catalysts under mild reaction conditions with ambient air as the oxidant . Another method involves the use of iron carbonyl compounds bearing cyclopentadienone ligands, which catalyze dehydrogenative diol lactonization reactions using acetone as both the solvent and hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound can be scaled up using these catalytic methods, ensuring high yield and purity. The use of air-stable catalysts and green chemistry principles, such as using ambient air as the oxidant, makes the process environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
KadcoccilactoneE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lactones depending on the nucleophile used
Applications De Recherche Scientifique
KadcoccilactoneE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stability and reactivity make it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of KadcoccilactoneE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze lactonization reactions, leading to the formation of various biologically active compounds. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butenolides
- 5,6-Dihydropyran-2-ones
- 3,4-Dihydropyran-2-ones
- Phthalides
- Benzofuranones
- Isochromanones
- Coumarins
- Isocoumarins
Uniqueness
KadcoccilactoneE stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it can undergo a wide range of chemical reactions under mild conditions, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C29H40O7 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(1S,3R,7R,10S,13S,17S,18R)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-5-one |
InChI |
InChI=1S/C29H40O7/c1-15-12-20(34-25(15)32)24(31)16(2)17-6-7-18-19-8-9-21-26(3,4)35-22-13-23(30)36-29(21,22)14-28(19,33)11-10-27(17,18)5/h7,12,16-17,19-22,24,31,33H,6,8-11,13-14H2,1-5H3/t16-,17-,19-,20-,21-,22+,24-,27+,28-,29+/m0/s1 |
Clé InChI |
NBZDXWQJHKPYOE-YNXOXTBNSA-N |
SMILES isomérique |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
SMILES canonique |
CC1=CC(OC1=O)C(C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


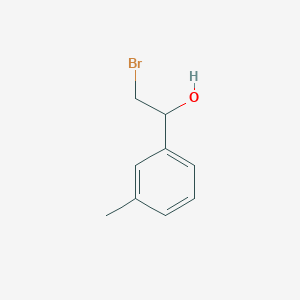
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
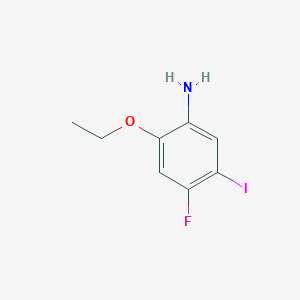
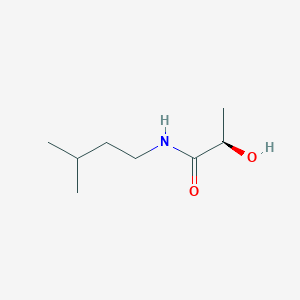
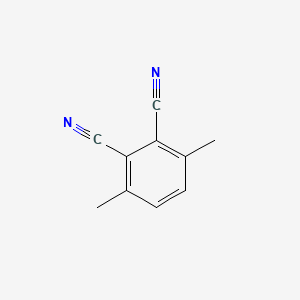
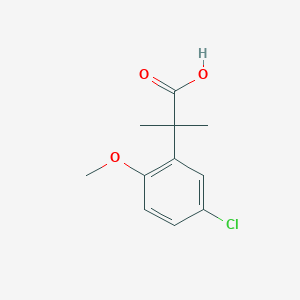
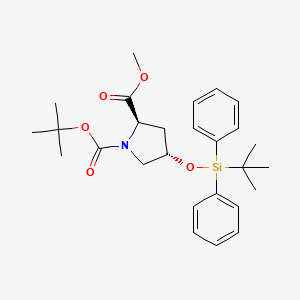
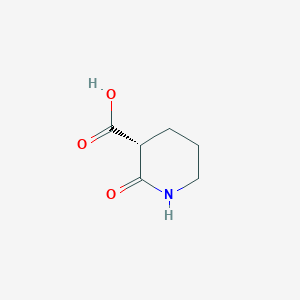
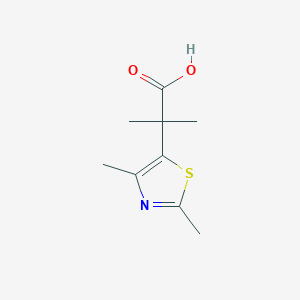
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)

